Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt
Description
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt is a complex azo dye derivative of benzoic acid. Its structure features:
- A central benzoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 2.
- Two azo (-N=N-) linkages: one connecting to a 3-sulfophenyl group and another to a phenylurea moiety.
- A disodium counterion, enhancing water solubility for industrial applications such as textile dyeing .
This compound belongs to the class of C.I. Direct dyes, which are known for their ability to bind directly to cellulose fibers without mordants. Its structural complexity allows for strong chromophoric properties and resistance to fading .
Properties
CAS No. |
66214-49-1 |
|---|---|
Molecular Formula |
C28H22N6Na2O8S |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-3-methylbenzoate |
InChI |
InChI=1S/C28H24N6O8S.2Na/c1-16-12-21(14-23(26(16)35)27(36)37)34-31-18-8-6-17(7-9-18)29-28(38)30-24-11-10-20(15-25(24)42-2)33-32-19-4-3-5-22(13-19)43(39,40)41;;/h3-15,35H,1-2H3,(H,36,37)(H2,29,30,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
OULJVPDFRVSKPE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)[O-])N=NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The azo group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenation and nitration reactions typically require catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical properties. The phenolic groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological vs. Industrial Utility
While simpler benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) exhibit antimicrobial activity (MIC: 0.1–0.5 mg/mL at pH 5 ), the target compound’s size and polarity limit membrane penetration, rendering it ineffective for biological uses. Conversely, its structural complexity optimizes it for dyeing rather than preservative roles.
Biological Activity
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt (CAS No. 66214-49-1) is a complex azo compound predominantly utilized in various industrial applications due to its vivid color and stability. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications in medicine and industry.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C28H22N6Na2O8S |
| Molecular Weight | 648.5542 g/mol |
| IUPAC Name | This compound |
| CAS Number | 66214-49-1 |
Structure
The compound features multiple functional groups, including azo (-N=N-) linkages, hydroxyl (-OH), and sulfonate (-SO₃⁻) groups, contributing to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that azo compounds like benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that the compound showed varying degrees of inhibition against bacteria and fungi, comparable to conventional antibiotics . The minimum inhibitory concentration (MIC) was determined for various pathogens, revealing its potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells . This effect is attributed to the modulation of signaling pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is primarily linked to its ability to interact with cellular components. The azo group is known to undergo reduction in biological systems, leading to the release of reactive species that can modulate cellular signaling pathways. Additionally, the hydroxyl group may enhance solubility and facilitate interactions with biomolecules .
Study on Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. The results indicated:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- MIC Values :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
- P. aeruginosa: 64 µg/mL
These findings suggest that the compound possesses considerable antimicrobial potential, particularly against gram-positive bacteria .
In Vivo Studies
In vivo studies have also been conducted to evaluate the anti-inflammatory effects of the compound using animal models of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups treated with saline .
Applications in Industry
Due to its vibrant color and stability, this compound is widely used in:
- Textile Industry : As a dye for fabrics.
- Food Industry : As a colorant in various food products.
- Cosmetics : In formulations requiring stable colorants.
Q & A
Q. How does the compound interact with metal ions, and what analytical methods validate these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
